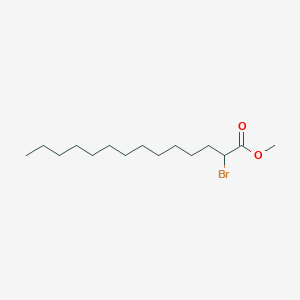
Methyl 2-bromotetradecanoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related brominated compounds involves diverse chemical strategies, including palladium(0) catalyzed synthesis and reactions with carbon-13 labeling. For instance, the synthesis of tetradecanoic acid enriched with 13C at specific carbon positions involves treating 1-bromotridecane with K13CN to form the nitrile, which upon hydrolysis yields the desired acid (Sparrow, Patel, & Morrisett, 1983). This method indicates the potential pathways for synthesizing methyl 2-bromotetradecanoate by substituting appropriate precursors.
Molecular Structure Analysis
The molecular structure of brominated compounds can be elucidated using techniques such as X-ray diffraction and vibrational spectroscopy. For example, X-ray structural analysis confirms substitution positions and absolute configurations of brominated catechins, providing insights into the conformation and structural features of these molecules (Engel, Hattingh, Hundt, & Roux, 1978). Such analyses are crucial for understanding the molecular geometry and electronic structure of methyl 2-bromotetradecanoate.
Chemical Reactions and Properties
Methyl 2-bromotetradecanoate's chemical reactivity can be inferred from studies on similar brominated compounds. The compound participates in a variety of chemical reactions, reflecting its utility in organic synthesis. For instance, solvent-free synthesis techniques have been developed for brominated compounds, indicating environmentally friendly approaches to synthesizing such molecules (Yueka, 2013).
Physical Properties Analysis
The physical properties of methyl 2-bromotetradecanoate, such as boiling point, solubility, and density, are essential for its handling and application in various scientific domains. These properties can be studied through gas chromatography and spectroscopic methods, providing valuable data for practical applications (Stein, 1961).
Wissenschaftliche Forschungsanwendungen
Alternatives to Methyl Bromide in Agriculture
Research has been conducted on alternatives to methyl bromide, a widely used fumigant for pest and pathogen control in agriculture. Given the mandate to phase out methyl bromide due to environmental concerns, studies have focused on developing alternatives for crops like strawberries, peppers, tomatoes, and for post-harvest use in fresh commodities (Schneider et al., 2003).
Inhibition of Pheromone Production in Insects
2-bromohexadecanoic acid, a compound related to methyl 2-bromotetradecanoate, has been shown to inhibit sex pheromone production in lepidopteran insects. This inhibition affects the reductases and acetyltransferases in the pheromone biosynthesis pathway. The study demonstrates the importance of bromosubstitution and the secondary importance of chain length in this process (Hernanz et al., 1997).
Organic Chemistry Experiments
Methyl 2-bromotetradecanoate and related compounds have been used in organic chemistry experiments, particularly in the synthesis of drug intermediates. These experiments serve to enhance students' interest in scientific research and improve experimental skills (Min, 2015).
Managing Nematodes without Methyl Bromide
Studies have investigated the management of nematodes in high-value crops like vegetables and strawberries, traditionally controlled by methyl bromide. The research emphasizes the need for alternative control measures based on chemicals, genetic resistance, and cultural practices, requiring a deeper understanding of nematode biology (Zasada et al., 2010).
Deprotection of p-Methoxybenzyl Ether by Magnesium Bromide
The magnesium bromide diethyl etherate-methyl sulfide system has been found useful for the mild and selective deprotection of p-methoxybenzyl ether in the presence of other functional groups. This showcases an application in synthetic organic chemistry (Onoda et al., 1997).
Environmental Degradation in Research Evaluation
Incorporating environmental degradation considerations in research evaluation, particularly for projects seeking alternatives to methyl bromide, is crucial. This approach includes assessing the human health impacts of atmospheric environmental degradation (Lubulwa et al., 1999).
Safety and Hazards
When handling Methyl 2-bromotetradecanoate, it is advised to avoid dust formation and breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also important to ensure adequate ventilation and remove all sources of ignition .
Wirkmechanismus
Target of Action
Methyl 2-bromotetradecanoate is a compound known for its applications in various chemical processes
Mode of Action
It is characterized by its bromine and ester functional groups , which suggests that it may interact with its targets through these functional groups.
Biochemical Pathways
It is known that the compound is used as a reagent in organic synthesis , suggesting that it may be involved in various biochemical reactions
Pharmacokinetics
It is known that the compound is a colorless liquid , which may influence its absorption and distribution
Result of Action
It has been studied for its potential antimicrobial and antifungal properties , suggesting that it may have effects at the molecular and cellular levels.
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and atmospheric conditions may influence its stability
Eigenschaften
IUPAC Name |
methyl 2-bromotetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18-2/h14H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDPLPAGWMERRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884923 | |
| Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromotetradecanoate | |
CAS RN |
16631-25-7 | |
| Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16631-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016631257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromotetradecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)
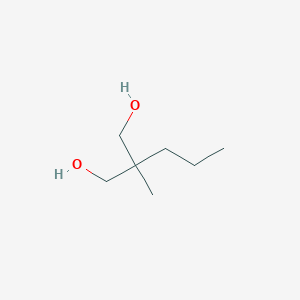
![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)
![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)


![((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B18028.png)
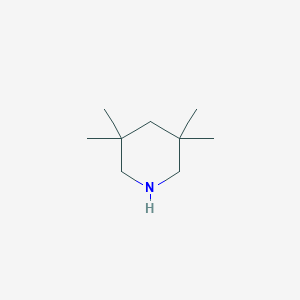
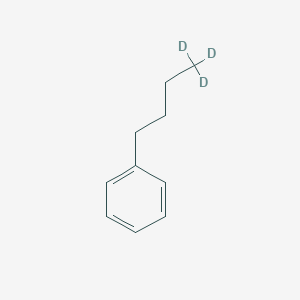

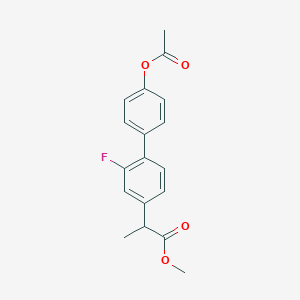
![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)
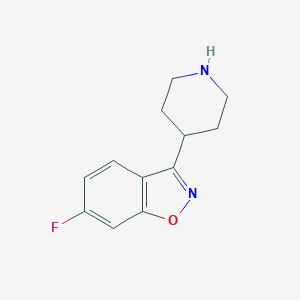
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)